
Ácido 2-(4-nitrofenoxi)piridina-4-carboxílico
Descripción general
Descripción
2-(4-Nitrophenoxy)pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H8N2O5 and its molecular weight is 260.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Nitrophenoxy)pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Nitrophenoxy)pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Verde de Compuestos Heterocíclicos
El Ácido 2-(4-nitrofenoxi)piridina-4-carboxílico puede servir como un catalizador efectivo en la síntesis verde de compuestos heterocíclicos, como las pirazolo[3,4-b]quinolinonas. Este proceso es ecológico y ofrece altos rendimientos de los productos deseados, lo que lo convierte en un método valioso en la química farmacéutica .
Funcionalización de Nanopartículas Magnéticas
Este compuesto se ha utilizado para funcionalizar nanopartículas de Fe3O4, creando un catalizador magnético que se puede emplear en la síntesis de derivados de pirano[3,2-b]piranona. El catalizador se puede separar fácilmente utilizando un imán externo y es reutilizable sin pérdida significativa de eficiencia .
Aplicaciones Neuroprotectoras
Como metabolito endógeno del L-triptófano, los derivados del ácido piridina carboxílico han mostrado una gama de efectos neuroprotectores. Esto sugiere aplicaciones potenciales en el desarrollo de tratamientos para trastornos neurológicos .
Efectos Inmunológicos
Las propiedades inmunomoduladoras de los derivados del ácido piridina carboxílico podrían aprovecharse para fines terapéuticos, particularmente en la regulación de las respuestas inmunitarias y el tratamiento de enfermedades autoinmunitarias .
Efectos Antiproliferativos
Hay evidencia que sugiere que estos compuestos poseen efectos antiproliferativos, que podrían explorarse para su uso en terapia contra el cáncer, específicamente en la inhibición del crecimiento y la proliferación tumoral .
Catálisis en Síntesis Orgánica
El this compound puede actuar como un catalizador en diversas reacciones de síntesis orgánica, contribuyendo al desarrollo de nuevas metodologías sintéticas que son más eficientes y ambientalmente sostenibles .
Desarrollo de Moléculas Bioactivas
El papel del compuesto en la síntesis de moléculas bioactivas es significativo, especialmente en el contexto del diseño y descubrimiento de fármacos. Su uso en reacciones multicomponente puede conducir a la creación de moléculas complejas con aplicaciones farmacológicas potenciales .
Reducción del Impacto Ambiental
La utilización de este compuesto en la síntesis química puede reducir el impacto ambiental al minimizar la producción de residuos y el consumo de energía. Esto se alinea con los principios de la química verde y el desarrollo sostenible .
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-12(16)8-5-6-13-11(7-8)19-10-3-1-9(2-4-10)14(17)18/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKWEGXVPGEEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


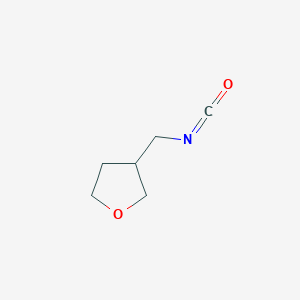
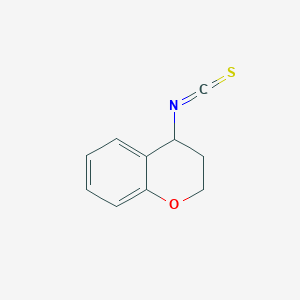
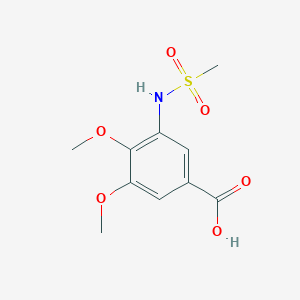

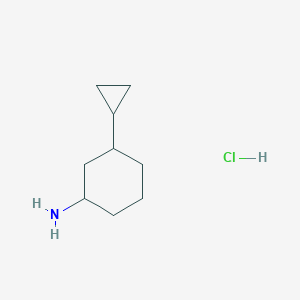
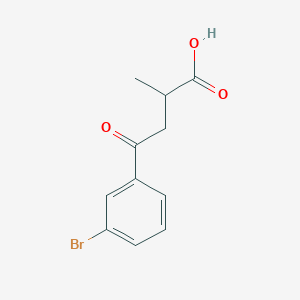

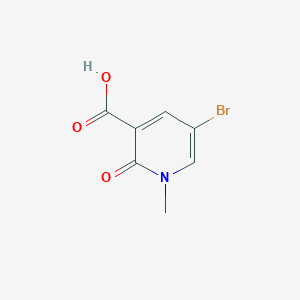
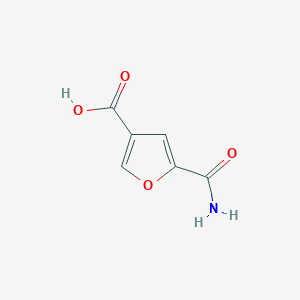
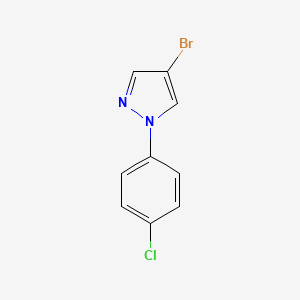
![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)

![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)

